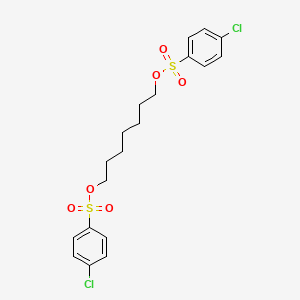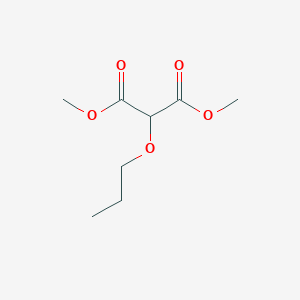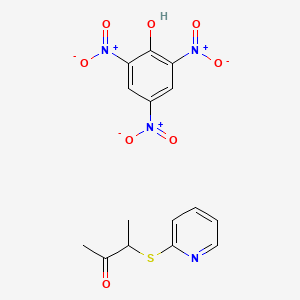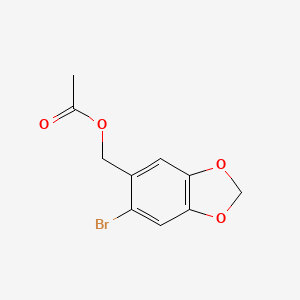
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 6th position of the benzodioxole ring and an acetate group attached to the methyl group at the 5th position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzodioxole derivatives.
Oxidation: Formation of benzodioxole carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzodioxole derivatives.
科学的研究の応用
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)methyl acetate involves its interaction with specific molecular targets. The bromine atom and the acetate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- (6-Chloro-1,3-benzodioxol-5-yl)methyl acetate
- (6-Fluoro-1,3-benzodioxol-5-yl)methyl acetate
- (6-Iodo-1,3-benzodioxol-5-yl)methyl acetate
Uniqueness
(6-Bromo-1,3-benzodioxol-5-yl)methyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
CAS番号 |
5434-51-5 |
|---|---|
分子式 |
C10H9BrO4 |
分子量 |
273.08 g/mol |
IUPAC名 |
(6-bromo-1,3-benzodioxol-5-yl)methyl acetate |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)13-4-7-2-9-10(3-8(7)11)15-5-14-9/h2-3H,4-5H2,1H3 |
InChIキー |
NFYJNQMQCMHKGQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC2=C(C=C1Br)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


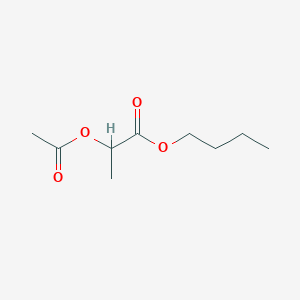
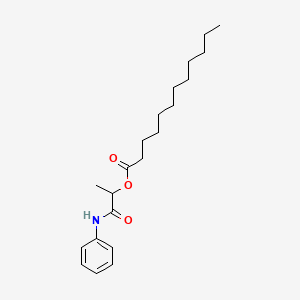
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)


